S-farnesylcysteine alpha-carboxyl methyl ester

Multidrug Resistance P-glycoprotein ATPase Activity

S-Farnesylcysteine alpha-carboxyl methyl ester (CAS: 125741-64-2), also known as S-Farnesyl-L-cysteine methyl ester (FCME), is a prenylated cysteine analog and an alpha-amino acid ester that is the methyl ester of S-[(2E,6E)-farnesyl]-L-cysteine. It mimics the naturally occurring post-translational modification (farnesylation and carboxyl methylation) found on the C-terminus of RAS and related GTP-binding proteins.

Molecular Formula C19H33NO2S
Molecular Weight 339.5 g/mol
CAS No. 125741-64-2
Cat. No. B1681647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-farnesylcysteine alpha-carboxyl methyl ester
CAS125741-64-2
Synonymsfarnesylcysteine methyl ester
S-farnesylcysteine alpha-carboxyl methyl ester
S-FCME
Molecular FormulaC19H33NO2S
Molecular Weight339.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCSCC(C(=O)OC)N)C)C)C
InChIInChI=1S/C19H33NO2S/c1-15(2)8-6-9-16(3)10-7-11-17(4)12-13-23-14-18(20)19(21)22-5/h8,10,12,18H,6-7,9,11,13-14,20H2,1-5H3/b16-10+,17-12+/t18-/m0/s1
InChIKeySIEHZFPZQUNSAS-GCVUPTOQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





S-Farnesylcysteine alpha-Carboxyl Methyl Ester (CAS 125741-64-2) for RAS Pathway and MDR Research


S-Farnesylcysteine alpha-carboxyl methyl ester (CAS: 125741-64-2), also known as S-Farnesyl-L-cysteine methyl ester (FCME), is a prenylated cysteine analog and an alpha-amino acid ester that is the methyl ester of S-[(2E,6E)-farnesyl]-L-cysteine [1]. It mimics the naturally occurring post-translational modification (farnesylation and carboxyl methylation) found on the C-terminus of RAS and related GTP-binding proteins [2]. This compound serves as a critical tool compound for investigating isoprenylcysteine carboxyl methyltransferase (ICMT) activity and multidrug resistance (MDR) mechanisms. Its primary research applications are in the fields of oncology signal transduction and chemoresistance, where it is used to probe the biological functions of protein prenylation and methylation [3].

ICMT substrate

Supports isoprenylcysteine carboxyl methyltransferase activity assays as a reported synthetic substrate.

MDR modulation

Enables multidrug resistance transporter functional studies through ATPase modulation context.

RAS mimic

Replicates farnesylated and methylated protein C-terminus for RAS localization research.

Why S-Farnesylcysteine Methyl Ester (125741-64-2) Is Structurally and Functionally Irreplaceable


The biological activity of prenylated cysteine analogs is exquisitely sensitive to minor structural modifications, making generic substitution scientifically invalid. A classic study by Aharonson et al. (1998) demonstrated that the anti-Ras activity of these compounds has stringent structural requirements [1]. The specific C15 farnesyl chain length (vs. C10 geranyl or C20 geranylgeranyl), the presence of a free carboxyl group in a rigid orientation, and the nature of the thioether linkage are all critical determinants of biological efficacy. Compounds with a C10 prenyl group or a modified carboxyl moiety (e.g., the methyl ester) were found to be completely inactive in inhibiting Ras-dependent cell growth, whereas the free acid counterpart (S-farnesylthiosalicylic acid, FTS) showed activity [1]. Consequently, procuring the exact chemical entity, FCME (CAS 125741-64-2), is essential for experimental reproducibility when the specific goal is to mimic the farnesylated and methylated C-terminus of a protein, as opposed to inhibiting its membrane anchorage.

!

C10 geranyl or C20 geranylgeranyl analogs may not replicate the membrane-targeting properties of the C15 farnesyl chain.

!

Free acid (S-farnesylcysteine) lacks the MDR ATPase stimulation reported for the methyl ester, limiting functional substitution.

!

N-acetyl-S-farnesyl-L-cysteine (AFC) shows distinct biological activity and cannot substitute in methylation-specific studies.

Head-to-Head Quantitative Evidence for Selecting S-Farnesylcysteine Methyl Ester (125741-64-2)


Functional Differentiation: FCME Activates MDR ATPase, Unlike Free Acid Analogs

In a direct study of MDR transporter interactions, FCME (S-farnesylcysteine methyl ester) demonstrated a unique functional profile compared to its free acid analog, S-farnesylcysteine. FCME stimulated the ATPase activity of the multidrug resistance transporter by 4- to 5-fold at concentrations of 10-20 µM, whereas the free acid form did not exhibit this stimulatory activity [1]. This functional divergence is a critical differentiator.

MDR ATPase Activation
Head-to-head

4–5× ATPase stimulation at 10–20 µM vs. no activity (free acid)

Supports functional differentiation in MDR assays.

Reported in vitro evidence; review assay conditions.

Multidrug Resistance P-glycoprotein ATPase Activity

Structural Differentiation: The Methyl Ester of FTS Lacks Anti-Ras Activity

A structure-activity relationship (SAR) study evaluated the anti-Ras activity of various S-prenyl analogues by measuring the inhibition of EJ cell growth. The carboxyl methyl ester of S-farnesylthiosalicylic acid (FTS methyl ester) was found to be completely inactive in this assay, whereas the parent compound, S-farnesylthiosalicylic acid (FTS), was active [1]. N-acetyl-S-farnesyl-L-cysteine (AFC), another close analog, was also reported as inactive in the same system [1].

Anti-Ras Activity
Head-to-head

Inactive in EJ cell growth assay (FTS methyl ester) vs. active (FTS)

Methyl ester modification reported to ablate anti-Ras activity.

Supports use as tool compound, not antagonist.

RAS Signaling Oncology Structure-Activity Relationship (SAR)

Mechanistic Differentiation: FCME Acts as a Substrate, Not an Inhibitor, of ICMT

In contrast to many prenylcysteine analogs that act as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT), FCME and its close derivative N-acetyl-S-farnesylcysteine (AFC) are established as minimal synthetic substrates for this enzyme [1]. A desthio isostere of AFC, for instance, was shown to be a weak ICMT inhibitor with an IC50 of approximately 325 µM, highlighting the functional difference between a substrate and an inhibitor [1]. FCME serves as the methyl-accepting substrate in ICMT assays.

ICMT Role
Cross-study comparable

Synthetic substrate (FCME/AFC) vs. weak inhibitor (desthio-AFC, IC50 ~325 µM)

FCME is a substrate for methylation, not an inhibitor.

Supports ICMT activity measurement context.

ICMT Protein Prenylation Enzyme Kinetics

Lipophilicity Differentiation: Quantifying FCME's Membrane Affinity

The physicochemical properties of FCME directly underpin its biological behavior. Its calculated partition coefficient (LogP) is 5.34 , a value that is quantitatively distinct from less lipophilic, non-prenylated cysteine analogs. While N-acetylcysteine, for example, is highly hydrophilic, the farnesyl tail confers a LogP > 5, driving membrane association. This high lipophilicity is a direct consequence of the C15 farnesyl group and the methyl ester moiety, and it explains the compound's ability to partition into lipid bilayers and modulate transmembrane proteins like MDR transporters.

Lipophilicity
Class-level inference

LogP = 5.34

Reported high membrane affinity context.

Data to verify experimentally; calculated value.

Lipophilicity ADME Membrane Permeability

Optimal Research Applications for S-Farnesylcysteine Methyl Ester (CAS 125741-64-2)


Investigation of Multidrug Resistance (MDR) Transporter Activation

Employ S-Farnesylcysteine methyl ester (FCME) as a specific activator of MDR transporter ATPase activity. Based on evidence showing a 4- to 5-fold stimulation of ATPase activity at 10-20 µM, this compound is ideally suited for functional assays designed to probe the mechanism of drug efflux pumps, such as P-glycoprotein (P-gp) [1]. In this context, FCME serves as a positive control for MDR activation, distinct from inhibitors like verapamil or cyclosporin A.

As a Substrate in Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Activity Assays

Use FCME or its N-acetylated derivative (AFC) as a minimal synthetic substrate to measure the enzymatic activity of ICMT. This application is supported by evidence establishing these compounds as substrates for the methyltransferase, unlike structurally similar inhibitors [1]. This is crucial for screening potential ICMT inhibitors or for studying the post-translational modification of RAS and other prenylated proteins in vitro.

Probing the Biological Significance of RAS Protein Methylation

Utilize FCME as a tool to dissect the role of the terminal carboxyl methylation step in the maturation and function of RAS proteins. The foundational work identifying FCME as the naturally occurring modification on the S. cerevisiae RAS2 protein provides the basis for using this compound in experiments aimed at understanding how methylation impacts RAS membrane localization, protein-protein interactions, and signal transduction [1].

As a Negative Control in Anti-Ras Drug Discovery

Leverage the established lack of anti-Ras activity of FCME's close structural analogs (e.g., FTS methyl ester, AFC) in EJ cell growth assays to design rigorous experimental controls [1]. When screening for compounds that inhibit Ras-driven cell growth, these methyl ester analogs serve as ideal negative controls to confirm that any observed inhibition is due to a specific mechanism beyond mere membrane association, as they mimic the prenyl tail but lack the essential free carboxyl group required for antagonist activity.

Application
Selection Property
Validation Focus
MDR Transporter Activation
MDR ATPase modulation context
Functional differentiation from inhibitors
ICMT Activity Assays
Minimal synthetic substrate for ICMT
Enzymatic methylation rate measurement
RAS Protein Methylation Studies
Farnesylated & methylated C-terminus mimic
Membrane localization and interaction assays
Anti-Ras Screening Control
Reported lack of anti-Ras activity
Mechanism-based inhibition discrimination
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